molecular formula C13H13NO B6508184 2-[(3-methylphenoxy)methyl]pyridine CAS No. 16173-84-5

2-[(3-methylphenoxy)methyl]pyridine

Cat. No.: B6508184
CAS No.: 16173-84-5
M. Wt: 199.25 g/mol
InChI Key: LFPXVKBRLGTSNE-UHFFFAOYSA-N
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Description

2-[(3-methylphenoxy)methyl]pyridine is an organic compound that belongs to the class of pyridines. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pyridine ring substituted with a 3-methylphenoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenoxy)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylpyridine with 3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenoxy)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-methylphenoxy)methyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylphenoxy)methyl]pyridine
  • 2-[(4-methylphenoxy)methyl]pyridine
  • 2-[(3-methoxyphenoxy)methyl]pyridine

Uniqueness

2-[(3-methylphenoxy)methyl]pyridine is unique due to the specific positioning of the 3-methylphenoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPXVKBRLGTSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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